
N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide, commonly known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of CCT018159 involves the inhibition of the protein kinase CK2. This protein kinase plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CCT018159 disrupts these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. CCT018159 has also been shown to have anti-viral effects, making it a potential treatment for viral infections such as HIV and hepatitis C.
実験室実験の利点と制限
CCT018159 has several advantages for use in lab experiments. It is a small molecule inhibitor with high potency and selectivity, making it an ideal tool for studying the function of CK2 in various cellular processes. However, like all compounds, CCT018159 has limitations. It is not suitable for use in vivo due to its poor solubility and bioavailability. Additionally, its effects on other protein kinases have not been fully elucidated, making it important to use caution when interpreting results.
将来の方向性
There are several future directions for research on CCT018159. One direction is to further investigate its potential therapeutic applications in various fields of research, including cancer, inflammation, neurodegenerative diseases, and viral infections. Another direction is to study its effects on other protein kinases and cellular processes to better understand its mechanism of action. Additionally, there is potential for the development of analogs of CCT018159 with improved solubility and bioavailability for use in vivo.
合成法
The synthesis of CCT018159 involves a multi-step process that begins with the reaction of 2-chloropyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with methylamine and trifluoroacetic anhydride to yield the final product, CCT018159. This synthesis method has been optimized to yield high purity and yield of CCT018159, making it an ideal compound for scientific research.
科学的研究の応用
CCT018159 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CCT018159 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-19(12(8-17)5-3-6-12)11(20)10-9(13(14,15)16)4-2-7-18-10/h2,4,7H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBAXOGPLRERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


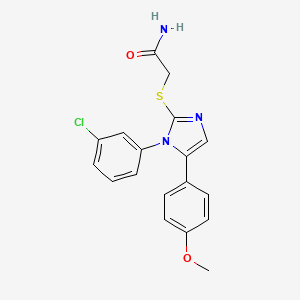
![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
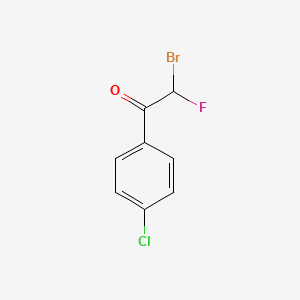
![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
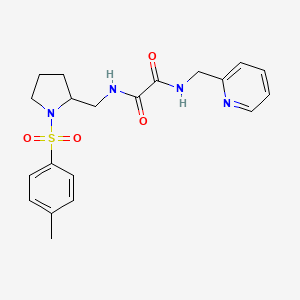
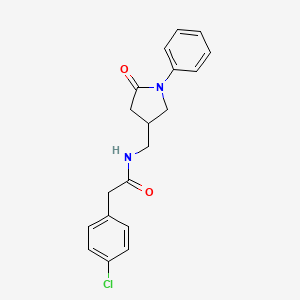
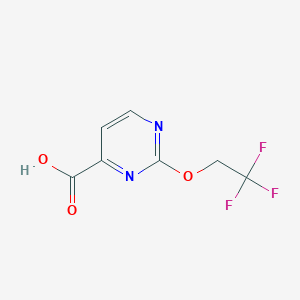
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)
![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)

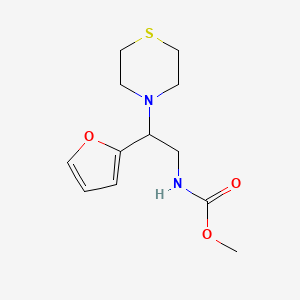
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)